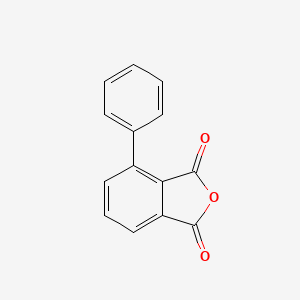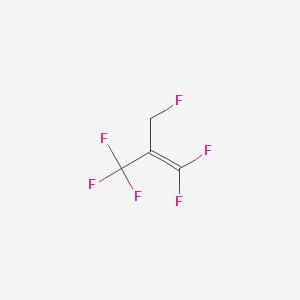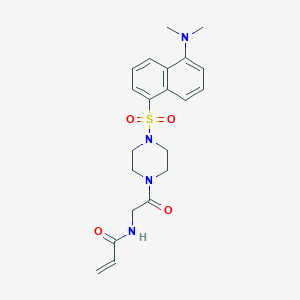![molecular formula C14H19NO2 B14751996 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide CAS No. 2594-61-8](/img/structure/B14751996.png)
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is a chemical compound with a unique structure that includes a hydroxycyclopentyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide typically involves the following steps:
Acylation: Cyclopentylmethanol is acylated using benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzoyl cyclopentylmethanol.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Amidation: The final step involves the reaction of the alcohol with N-methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 2-[(1-oxocyclopentyl)methyl]-N-methylbenzamide.
Reduction: Formation of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide
- N-[(2-hydroxycyclopentyl)methyl]-N-methyl-2-(1-naphthyloxy)acetamide
- 2-cyclopentyl-N-[(1-hydroxycyclopentyl)methyl]-N,2-dimethylpropanamide
Uniqueness
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is unique due to its specific hydroxycyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
2594-61-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,15,16) |
InChI 键 |
LQFMMAUQCMHTOV-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC=C1CC2(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


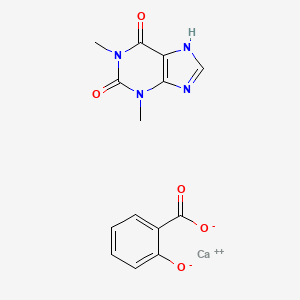

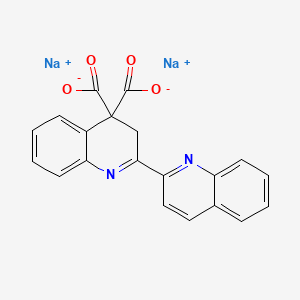
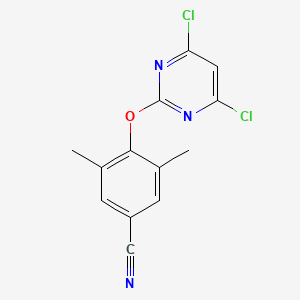
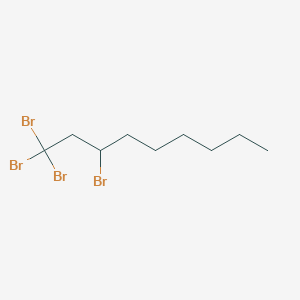
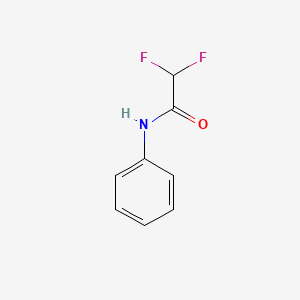



![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
